molecular formula C18H13N3O2S B2479438 4-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313662-31-6

4-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2479438
CAS No.: 313662-31-6
M. Wt: 335.38
InChI Key: YZUBXFIOKARBLM-UHFFFAOYSA-N
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Description

4-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group, a methoxyphenyl group, and a thiazole ring

Scientific Research Applications

4-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.

    Biological Research: It is used as a probe to study various biological pathways and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Coupling with 4-methoxyphenyl Group: The thiazole intermediate is then coupled with 4-methoxyphenyl isothiocyanate to form the desired thiazole derivative.

    Introduction of the Cyano Group: The cyano group is introduced by the reaction of the thiazole derivative with a suitable nitrile, such as acetonitrile, under acidic or basic conditions.

    Formation of the Benzamide: Finally, the benzamide moiety is introduced by the reaction of the cyano-thiazole intermediate with a suitable benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The cyano group can be reduced to form an amine or an aldehyde.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide.

    Reduction: Formation of 4-amino-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Comparison with Similar Compounds

4-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can be compared with other similar compounds, such as:

    4-cyano-N-(4-methoxyphenyl)benzamide: Lacks the thiazole ring, resulting in different chemical and biological properties.

    4-cyano-N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]benzamide: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and binding interactions.

    4-cyano-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide: Contains a chloro group instead of a methoxy group, influencing its electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-23-15-8-6-13(7-9-15)16-11-24-18(20-16)21-17(22)14-4-2-12(10-19)3-5-14/h2-9,11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUBXFIOKARBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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